molecular formula C12H12O4 B1267379 Dimethyl benzylidenemalonate CAS No. 6626-84-2

Dimethyl benzylidenemalonate

Cat. No. B1267379
CAS RN: 6626-84-2
M. Wt: 220.22 g/mol
InChI Key: HPLVTKYRGZZXJF-UHFFFAOYSA-N
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Description

Dimethyl benzylidenemalonate is a chemical compound used as a pharmaceutical intermediate . It is involved in the conjugate addition of cyanide ion to arylidenemalonic esters, providing a useful route to arylsuccinic acids .


Synthesis Analysis

The synthesis of Dimethyl benzylidenemalonate can be achieved through Knoevenagel condensation of diethyl malonate with benzaldehyde . This reaction is typically catalyzed by bases . In a study, it was found that the reaction of diethyl malonate with dimethyl benzylidenemalonate proceeded smoothly under optimal conditions, affording the pyrazole derivative in 75% yield .


Molecular Structure Analysis

The molecular formula of Dimethyl benzylidenemalonate is C12H12O4 . It has a molecular weight of 220.22 g/mol .


Chemical Reactions Analysis

Dimethyl benzylidenemalonate has been found to react with 3-amino-5-methylpyrazole, 3,5-diamino-1,2,4-triazole, 3,4,5-triamino-1,2,4-triazole, and 2-amino-benzimidazole in alcohols. These reactions take a single route and lead to the formation of functionally substituted partially hydrogenated pyrazolo-, triazolo [1,5- a ]-pyrimidin-5-ones and pyrimido .


Physical And Chemical Properties Analysis

Dimethyl benzylidenemalonate has a molecular weight of 220.22 g/mol . It has an XLogP3 value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has five rotatable bonds . Its exact mass and monoisotopic mass are 220.07355886 g/mol . Its topological polar surface area is 52.6 Ų . It has 16 heavy atoms .

Scientific Research Applications

Medicine: Anticonvulsant Activity

Dimethyl benzylidenemalonate: has been studied for its potential in medicine, particularly in the development of anticonvulsant drugs. Research indicates that derivatives of this compound may exhibit activity against seizures in the intravenous Pentylenetetrazole Seizure test . This suggests its utility in designing new therapeutic agents for epilepsy and other seizure-related disorders.

Agriculture: Plant Growth and Protection

In the agricultural sector, Dimethyl benzylidenemalonate could be explored for its role in plant growth and protection. While specific studies on this compound are limited, related malonate esters have been utilized for their properties as plant growth regulators and protective agents against pests .

Material Science: Polymer Synthesis

This compound finds applications in material science, particularly in the synthesis of polymers. It can serve as a precursor or an intermediate in the creation of novel polymeric materials with specific characteristics suitable for industrial applications .

Environmental Science: Pollution Remediation

Dimethyl benzylidenemalonate: may contribute to environmental sustainability through its involvement in the synthesis of chemicals that aid in pollution remediation. Spectroscopic techniques, which are crucial in environmental analysis, often utilize such compounds in the detection and identification of pollutants .

Biochemistry: Radical Generation

In biochemistry, Dimethyl benzylidenemalonate is significant for studies involving radical generation. It has been used in oxidative decarboxylation reactions to generate benzyl radicals, which are valuable intermediates in various biochemical processes .

Industrial Applications: Chemical Manufacturing

Lastly, Dimethyl benzylidenemalonate is used in the chemical manufacturing industry. It is supplied to researchers for the discovery of rare and unique chemicals, and it plays a role in the synthesis of various industrial compounds .

Safety And Hazards

When handling Dimethyl benzylidenemalonate, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

In a recent study, Dimethyl benzylidenemalonate was used in a reaction with diethyl malonate, which showed total conversion to the expected diethyl benzylidenemalonate in 24 hours . This suggests potential future directions for the use of Dimethyl benzylidenemalonate in chemical synthesis .

properties

IUPAC Name

dimethyl 2-benzylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVTKYRGZZXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288966
Record name Dimethyl benzylidenemalonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl benzylidenemalonate

CAS RN

6626-84-2
Record name Dimethyl benzylidenemalonate
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Record name Dimethyl benzylidenemalonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL BENZYLIDENEMALONATE
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Synthesis routes and methods

Procedure details

Into a one-liter three-necked conical flask are introduced in succession 60 g (565.39 mmol) of benzaldehyde, 77 g of dimethyl malonate (565.32 mmol), 3.85 g of piperidine (45.21 mmol), 130 ml of toluene and 2.71 g (45.16 mmol) of acetic acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Dimethyl benzylidenemalonate be used to synthesize complex cyclic structures?

A2: Yes, Dimethyl benzylidenemalonate can be utilized in the synthesis of cyclopropane rings. For instance, it reacts with α,α-dibromobutyrophenone in the presence of zinc, yielding Dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate. This reaction demonstrates the potential of Dimethyl benzylidenemalonate as a building block for constructing more intricate cyclic frameworks through carefully chosen reaction conditions and partners.

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